molecular formula C22H24ClN3O B12923126 N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide CAS No. 925217-98-7

N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide

Cat. No.: B12923126
CAS No.: 925217-98-7
M. Wt: 381.9 g/mol
InChI Key: GIWCWIIVGKRNJD-UHFFFAOYSA-N
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Description

N-(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)acetamide is a synthetic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Indole Group: The indole group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the piperidine nitrogen to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((1H-Indol-3-yl)methyl)-4-phenylpiperidin-4-yl)acetamide
  • N-(1-((1H-Indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-yl)acetamide

Uniqueness

N-(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

925217-98-7

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

IUPAC Name

N-[4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C22H24ClN3O/c1-16(27)25-22(19-7-3-4-8-20(19)23)10-12-26(13-11-22)15-17-14-24-21-9-5-2-6-18(17)21/h2-9,14,24H,10-13,15H2,1H3,(H,25,27)

InChI Key

GIWCWIIVGKRNJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCN(CC1)CC2=CNC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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